3-(2-Methylallyloxy)-1,2-propanediol
Description
3-(2-Methylallyloxy)-1,2-propanediol is a derivative of 1,2-propanediol (propylene glycol), where a 2-methylallyl ether group is attached to the third carbon of the propanediol backbone. These compounds are characterized by their hydroxyl groups, ether linkages, and variable substituents, which influence their physicochemical properties and applications in industries such as pharmaceuticals, solvents, and biotechnology .
Properties
CAS No. |
64049-44-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-(2-methylprop-2-enoxy)propane-1,2-diol |
InChI |
InChI=1S/C7H14O3/c1-6(2)4-10-5-7(9)3-8/h7-9H,1,3-5H2,2H3 |
InChI Key |
HALWGCIWQTXDID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylallyloxy)-1,2-propanediol typically involves the reaction of 2-methylallyl alcohol with glycidol under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group of glycidol on the allylic carbon of 2-methylallyl alcohol, forming the desired product.
Industrial Production Methods
In industrial settings, the production of 3-(2-Methylallyloxy)-1,2-propanediol can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylallyloxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
3-(2-Methylallyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylallyloxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and molecular properties of 3-(2-Methylallyloxy)-1,2-propanediol with related compounds:
Key Observations :
- Molecular Weight: Larger substituents (e.g., didodecylamino, octadecyloxy) increase molecular weight, impacting solubility and phase behavior .
Physicochemical Properties
Thermal Stability and Phase Behavior
- 1,2-Propanediol (Baseline) : Freezing point: −60 °C; boiling point: 188.6 °C. Used in antifreeze and solvents due to its low volatility .
- 3-(Phenylthio)-1,2-propanediol : Higher molecular weight (184.26 g/mol) likely increases boiling point compared to 1,2-propanediol. The phenylthio group may enhance thermal stability .
- 3-(Didodecylamino)-1,2-propanediol: Long alkyl chains (C₁₂) confer hydrophobicity, making it suitable for lipid-based formulations .
Hydrogen Bonding and Solubility
- 1,2-Propanediol : Forms strong hydrogen bonds, leading to high miscibility with water. Dipole moment: ~2.5 D .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
